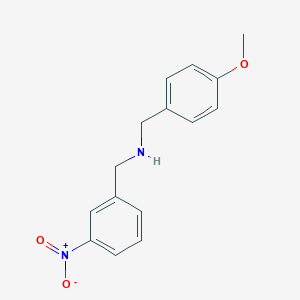

(4-Methoxybenzyl)(3-nitrobenzyl)amine

説明

(4-Methoxybenzyl)(3-nitrobenzyl)amine is an organic compound that features both a methoxy group and a nitro group attached to benzylamine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybenzyl)(3-nitrobenzyl)amine typically involves a multi-step process:

Methoxylation: The addition of a methoxy group to the benzylamine ring.

Coupling Reaction: The final step involves coupling the methoxybenzylamine with the nitrobenzylamine under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and methoxylation processes, followed by purification steps to ensure the compound’s purity and stability.

化学反応の分析

Reduction of the Nitro Group

The nitro group (-NO₂) at the meta position undergoes reduction to form a primary amine (-NH₂). This reaction is critical for synthesizing biologically active intermediates.

Reagents & Conditions :

-

Catalytic hydrogenation (H₂/Pd-C, EtOH, 25°C)

-

Alternative: Fe/HCl or SnCl₂/HCl

Mechanism :

The nitro group is reduced in a stepwise manner:

-

Nitroso intermediate :

-

Hydroxylamine intermediate :

-

Primary amine :

Product :

(4-Methoxybenzyl)(3-aminobenzyl)amine.

Research Notes :

-

Reduction of nitro groups in structurally similar compounds (e.g., (2-methoxybenzyl)(3-nitrobenzyl)amine hydrobromide) proceeds efficiently under mild conditions.

-

Nitro-to-amine conversion enhances solubility and enables further functionalization (e.g., acylation) .

Oxidation of the Tertiary Amine

The tertiary amine can be oxidized to form an N-oxide, altering its electronic properties and solubility.

Reagents & Conditions :

-

(30%) in acetic acid, 50°C

-

(meta-chloroperbenzoic acid) in CH₂Cl₂

Mechanism :

-

Oxygen transfer from the oxidizing agent to the amine’s lone pair, forming .

Product :

(4-Methoxybenzyl)(3-nitrobenzyl)amine N-oxide.

Research Notes :

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the benzene ring toward electrophilic substitution, directing incoming groups to the para position.

Nitration

Reagents & Conditions :

-

, 0–5°C

Product :

(3-Nitro-4-methoxybenzyl)(3-nitrobenzyl)amine (nitration occurs para to methoxy).

Mechanism :

-

Generation of nitronium ion () followed by attack at the activated para position.

Sulfonation

Reagents & Conditions :

-

, 100°C

Product :

(4-Methoxy-3-sulfobenzyl)(3-nitrobenzyl)amine.

Research Notes :

Nucleophilic Aromatic Substitution

The nitro group’s electron-withdrawing effect enables nucleophilic substitution under forcing conditions.

Reagents & Conditions :

-

NaOH (10 M), Cu catalyst, 200°C

Mechanism :

-

Formation of a Meisenheimer complex followed by displacement of the nitro group.

Product :

(4-Methoxybenzyl)(3-hydroxybenzyl)amine.

Research Notes :

Alkylation and Acylation

The tertiary amine can undergo quaternization or acylation, though steric hindrance may limit reactivity.

Quaternization

Reagents & Conditions :

-

Methyl iodide, CH₃CN, reflux

Product :

(4-Methoxybenzyl)(3-nitrobenzyl)methylammonium iodide.

Acylation

Reagents & Conditions :

-

Acetyl chloride, pyridine, 0°C

Product :

N-Acetyl-(4-methoxybenzyl)(3-nitrobenzyl)amine.

Research Notes :

Comparative Reactivity Table

科学的研究の応用

Organic Synthesis

(4-Methoxybenzyl)(3-nitrobenzyl)amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in several chemical reactions, including:

- Nucleophilic Substitution Reactions : The amine group can act as a nucleophile, facilitating the formation of more complex molecules.

- Coupling Reactions : It can be used in coupling reactions to synthesize larger organic compounds.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.

- Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial properties, which could be useful in developing new antibiotics.

Biological Studies

In biological research, this compound is being explored for its interactions with biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thereby providing a pathway for therapeutic intervention.

- Receptor Binding Studies : Its structural features allow it to bind to various receptors, which can be studied to understand its pharmacological effects.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound for their ability to inhibit tumor growth in vitro and in vivo, showing promising results against specific cancer types.

- Antimicrobial Efficacy Research : Research published in the International Journal of Antimicrobial Agents tested the compound against various bacterial strains, demonstrating effective inhibition at certain concentrations.

作用機序

The mechanism of action of (4-Methoxybenzyl)(3-nitrobenzyl)amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The methoxy group can also influence the compound’s reactivity and interactions.

類似化合物との比較

Similar Compounds

- (4-Methoxybenzyl)(2-nitrobenzyl)amine

- (4-Methoxybenzyl)(4-nitrobenzyl)amine

- (3-Methoxybenzyl)(3-nitrobenzyl)amine

Uniqueness

(4-Methoxybenzyl)(3-nitrobenzyl)amine is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.

生物活性

(4-Methoxybenzyl)(3-nitrobenzyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18N2O2

- CAS Number : 186129-17-9

This compound features a methoxy group and a nitro group, which are critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines. For example, in vitro assays demonstrated that this compound effectively reduced cell viability in human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 12.5 | Inhibition of growth |

| Caco-2 | 15.0 | Induction of apoptosis |

These findings suggest that this compound may act as a potential therapeutic agent against specific types of cancer.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

This antimicrobial potential opens avenues for further exploration in treating infections caused by resistant bacterial strains.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group plays a crucial role in modifying cellular targets, possibly through redox reactions, leading to oxidative stress within the cells. This stress may trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

- In Vivo Studies : A study conducted on murine models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The treatment led to a decrease in tumor volume by approximately 40% after four weeks.

- Docking Studies : Molecular docking simulations have indicated strong binding affinity of this compound to various protein kinases involved in cancer progression, including EGFR and VEGFR2. These interactions suggest that it may function as a kinase inhibitor, further supporting its anticancer potential.

特性

IUPAC Name |

1-(4-methoxyphenyl)-N-[(3-nitrophenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-20-15-7-5-12(6-8-15)10-16-11-13-3-2-4-14(9-13)17(18)19/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBBUPXUIYYCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357900 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(3-nitrophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186129-17-9 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(3-nitrophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。